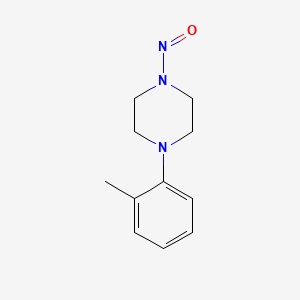
1-(2-Methylphenyl)-4-nitrosopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-4-nitrosopiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitroso group attached to the piperazine ring and a methylphenyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-4-nitrosopiperazine typically involves the nitration of 1-(2-Methylphenyl)piperazine. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid catalyst like hydrochloric acid. The reaction proceeds through the formation of a nitroso intermediate, which subsequently reacts with the piperazine ring to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions, thereby enhancing the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-4-nitrosopiperazine has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound can also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylphenyl)-4-nitrosopiperazine can be compared with other piperazine derivatives such as:
1-Phenylpiperazine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
1-(4-Methylphenyl)piperazine: Similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
1-(2-Methylphenyl)piperazine: The absence of the nitroso group results in different reactivity and applications.
The uniqueness of this compound lies in the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C11H15N3O/c1-10-4-2-3-5-11(10)13-6-8-14(12-15)9-7-13/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
IMIQCBFBCSYVHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


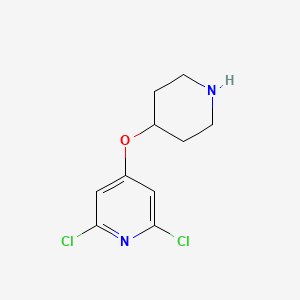
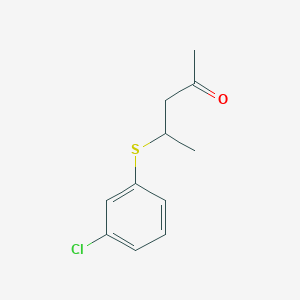
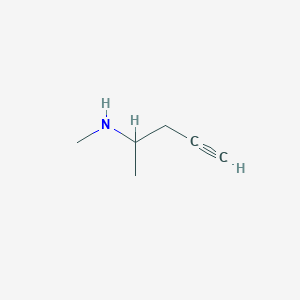
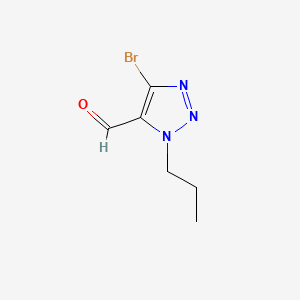
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)

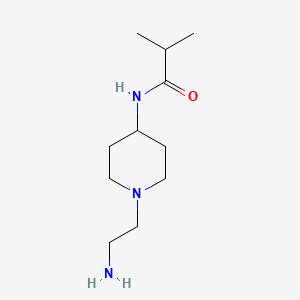
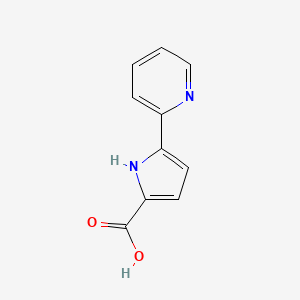
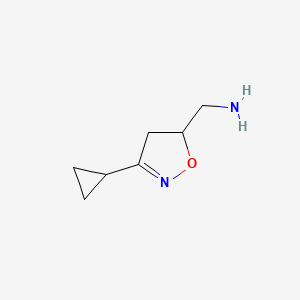

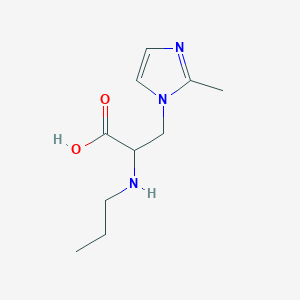
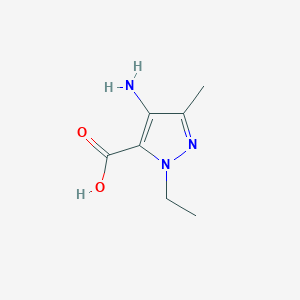
![3-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565457.png)

